2-(6-Methylpiperidin-2-YL)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16-14/h2-3,6-7,9-10,13,15-16H,4-5,8H2,1H3 |
InChI Key |
WMIGKVMCMBXPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 6 Methylpiperidin 2 Yl 1h Indole
Retrosynthetic Analysis of 2-(6-Methylpiperidin-2-YL)-1H-indole
A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the indole (B1671886) ring. The most logical disconnections break the bonds formed during the cyclization and condensation steps of classical indole syntheses.
Primary Disconnections:
C2-C(piperidine) Bond: This disconnection points towards a coupling reaction between a pre-formed indole ring (or a precursor) and a 6-methylpiperidine unit. This could involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Indole Ring Formation: This approach involves constructing the indole ring with the piperidine (B6355638) substituent already attached to one of the precursors. This is a common strategy in many named indole syntheses.
Focusing on the classical indole syntheses, the key precursors can be identified as follows:
| Disconnection Strategy | Key Precursors | Corresponding Synthesis |
| Fischer Indole Synthesis | Phenylhydrazine (B124118) and a ketone containing the 6-methylpiperidine moiety. | Fischer Indole Synthesis |
| Madelung Indole Synthesis | An N-acylated o-toluidine (B26562) derivative, where the acyl group is derived from 6-methylpipecolic acid. | Madelung Indole Synthesis |
| Reissert Indole Synthesis | o-Nitrotoluene and a derivative of 6-methylpipecolic acid. | Reissert Indole Synthesis |
| Leimgruber-Batcho Synthesis | An o-nitrotoluene and a reagent to form the enamine, which then incorporates the piperidine structure. | Leimgruber-Batcho Synthesis |
| Kraus Indole Cyclization | A substituted 2-aminobenzylphosphonium salt and an aldehyde derived from 6-methylpiperidine. | Kraus Indole Cyclization |
Each of these strategies offers a unique pathway to the target molecule, with varying degrees of efficiency, substrate compatibility, and reaction conditions. The following sections will delve into the specifics of applying these renowned indole syntheses to the construction of the this compound scaffold.
Synthesis of the 1H-Indole Moiety
The formation of the indole ring is the cornerstone of the synthesis. Several classical methods can be adapted to introduce the C2-substituted 6-methylpiperidine group.
Fischer Indole Synthesis Adaptations for C2-Substituted Indoles
The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com For the synthesis of this compound, this would involve the condensation of phenylhydrazine with a suitable ketone precursor containing the 6-methylpiperidine ring.
The key starting material for this approach would be 2-acetyl-6-methylpiperidine. This ketone can be prepared from commercially available 6-methylpipecolic acid through various standard organic transformations. The nitrogen of the piperidine ring would likely require a protecting group (e.g., Boc, Cbz) to prevent unwanted side reactions under the acidic conditions of the Fischer indole synthesis.
Reaction Scheme:
Protection of Piperidine: 6-methylpipecolic acid is protected, for example, as its N-Boc derivative.
Ketone Formation: The protected amino acid is then converted to the corresponding methyl ketone. This can be achieved through various methods, such as reaction with methyl lithium or via a Weinreb amide intermediate.
Fischer Indole Synthesis: The resulting N-Boc-2-acetyl-6-methylpiperidine is then reacted with phenylhydrazine in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or acetic acid) to induce cyclization. wikipedia.orgrsc.org
Deprotection: The final step would involve the removal of the N-Boc protecting group to yield the target compound.
Table of Reaction Conditions for Fischer Indole Synthesis:
| Acid Catalyst | Solvent | Temperature | Yield | Reference |
| Polyphosphoric Acid (PPA) | None | 80-100 °C | Moderate to Good | wikipedia.org |
| Zinc Chloride (ZnCl2) | Ethanol (B145695) | Reflux | Variable | wikipedia.org |
| Acetic Acid | Acetic Acid | Reflux | Moderate | core.ac.uk |
| Boron Trifluoride Etherate | Dioxane | Room Temp to Reflux | Variable | wikipedia.org |
Madelung Indole Synthesis and Modern Variants for 2-Substituted Indoles
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.org To apply this to the synthesis of this compound, the acyl group would be derived from 6-methylpipecolic acid.
The traditional Madelung synthesis often requires harsh conditions (high temperatures and strong bases like sodium ethoxide), which might not be compatible with all functional groups. wikipedia.org However, modern variations of the Madelung synthesis have been developed that proceed under milder conditions. For instance, the use of organolithium bases at lower temperatures has expanded the scope of this reaction. The Smith-modified Madelung synthesis, which utilizes organolithium reagents to react with esters or carboxylic acids, is particularly relevant for creating substituted indoles. wikipedia.org
Reaction Scheme:
Amide Formation: o-Toluidine is acylated with a protected derivative of 6-methylpipecolic acid (e.g., N-Boc-6-methylpipecolic acid) to form the corresponding N-(2-methylphenyl)amide.
Cyclization: The resulting amide is then treated with a strong base, such as sodium ethoxide at high temperature or, in a modified approach, with a base system like LiN(SiMe3)2/CsF at a more moderate temperature, to effect the intramolecular cyclization. organic-chemistry.org
Deprotection: Removal of the protecting group from the piperidine nitrogen furnishes the final product.
Table of Base and Temperature Conditions for Madelung Synthesis:
| Base | Solvent | Temperature | Notes | Reference |
| Sodium Ethoxide | None or High-boiling solvent | 200-400 °C | Classical, harsh conditions | wikipedia.org |
| Potassium Alkoxide | Hexane or THF | 200-400 °C | Classical, harsh conditions | wikipedia.org |
| n-Butyllithium | THF | 0 °C to reflux | Milder conditions | wikipedia.org |
| LiN(SiMe3)2/CsF | TBME | 110 °C | Modern, milder conditions | organic-chemistry.org |
Reissert Indole Synthesis and its Applicability
The Reissert indole synthesis typically involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. core.ac.uk While generally used for the synthesis of indole-2-carboxylic acids, this method can be adapted for the synthesis of 2-substituted indoles.
For the target molecule, a modified Reissert approach could be envisioned where a derivative of 6-methylpipecolic acid is used instead of diethyl oxalate. However, the classical Reissert reaction is more suited for introducing a carboxyl group or a simple alkyl or aryl group at the C2 position. youtube.com A direct application to introduce a complex heterocyclic substituent like 6-methylpiperidine is less common and may require significant modification of the standard procedures.
A more plausible, albeit indirect, application of Reissert chemistry would be to first synthesize indole-2-carboxylic acid via the traditional Reissert method. The carboxylic acid could then be coupled with 6-methylpiperidine using standard amide coupling reagents, followed by reduction of the amide to form the C2-methylene-piperidine linkage. This multi-step approach, however, deviates from a direct indole synthesis strategy.
Leimgruber-Batcho Indole Synthesis Approaches
The Leimgruber-Batcho indole synthesis is a versatile two-step method that begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form an enamine, which is then reductively cyclized to the indole. wikipedia.orgresearchgate.net This method is particularly advantageous as it often proceeds under mild conditions and gives high yields. wikipedia.org
To synthesize this compound using this method, one could envision a strategy where the piperidine moiety is introduced after the formation of an indole-2-carbaldehyde, which can be synthesized via a modification of the Leimgruber-Batcho reaction.
Reaction Scheme:
Enamine Formation: o-Nitrotoluene is reacted with DMF-DMA to form the β-dimethylamino-2-nitrostyrene.
Reductive Cyclization to Indole: The enamine is then reduced (e.g., with H2/Pd-C, or Raney Nickel and hydrazine) to form the indole. wikipedia.orgyoutube.com
Vilsmeier-Haack Formylation: The resulting indole can be formylated at the C3 position, and under certain conditions, rearrangement can lead to the formation of indole-2-carbaldehyde.
Reductive Amination: The indole-2-carbaldehyde can then be reacted with 6-methylpiperidine under reductive amination conditions (e.g., NaBH3CN, NaBH(OAc)3) to form the target compound.
Alternatively, a more direct approach could involve the synthesis of a custom enamine precursor that already contains the piperidine ring, though this would require a more complex initial starting material.
Table of Reducing Agents for Leimgruber-Batcho Reductive Cyclization:
| Reducing Agent | Solvent | Notes | Reference |
| H2, Pd/C | Methanol, THF | Catalytic hydrogenation | wikipedia.org |
| Raney Nickel, Hydrazine | Methanol, THF | Often generates H2 in situ | wikipedia.org |
| Stannous Chloride (SnCl2) | Ethanol | Stoichiometric reducing agent | wikipedia.org |
| Iron, Acetic Acid | Acetic Acid | Classical reduction method | wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous/Organic Biphasic | Mild reducing conditions | wikipedia.org |
Kraus Indole Cyclization Methodologies
The Kraus indole synthesis involves the reaction of a (2-aminobenzyl)triphenylphosphonium bromide with an aldehyde to produce a 2-substituted indole in a one-pot reaction. organic-chemistry.org This method is particularly well-suited for the synthesis of 2-substituted indoles.
To apply this to the synthesis of this compound, the required aldehyde precursor would be 6-methylpiperidine-2-carbaldehyde. This aldehyde can be prepared from 6-methylpipecolic acid by reduction of the corresponding ester or Weinreb amide. As with other methods, the piperidine nitrogen would likely need to be protected.
Reaction Scheme:
Aldehyde Synthesis: A protected derivative of 6-methylpipecolic acid is reduced to the corresponding aldehyde, N-Boc-6-methylpiperidine-2-carbaldehyde.
Kraus Indole Cyclization: The aldehyde is then reacted with (2-aminobenzyl)triphenylphosphonium bromide under basic conditions to yield the protected this compound. organic-chemistry.org
Deprotection: The final step is the removal of the protecting group to afford the target molecule.
This method offers a direct and convergent route to the desired product, provided the requisite aldehyde precursor is accessible.
One-Pot and Multicomponent Reactions for Indole Formation
One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical routes to construct the indole scaffold, minimizing intermediate isolation steps and reducing waste. arkat-usa.orgnih.gov These reactions assemble the indole ring from three or more starting materials in a single operation. nih.gov
Several notable MCRs have been developed for indole synthesis. The Mannich reaction, for instance, involves the condensation of an indole, an aldehyde, and an amine to produce gramine (B1672134) derivatives, which are versatile intermediates for further functionalization. arkat-usa.org Another powerful approach is the Ugi reaction, an isocyanide-based MCR that can incorporate indole derivatives as one of its components to create complex, functionalized heterocyclic systems. arkat-usa.org
Palladium-catalyzed reactions are particularly prominent in one-pot indole synthesis. A common strategy involves the heteroannulation of o-haloanilines with terminal alkynes. nih.gov This process, often proceeding via a Sonogashira cross-coupling followed by an intramolecular cyclization, can be performed under mild conditions to yield 2-substituted indoles. nih.gov For example, the reaction of an o-haloaniline with an appropriate alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst furnishes the indole ring in moderate to good yields. nih.gov Microwave-assisted conditions have also been employed to accelerate the synthesis of 2-substituted indoles from (2-aminobenzyl)triphenylphosphonium bromide and various aldehydes, achieving high yields in a one-pot fashion. acs.orgorganic-chemistry.org
The table below summarizes representative one-pot and multicomponent reactions for indole synthesis.
| Reaction Type | Key Reactants | Catalyst/Reagents | Key Features |
| Palladium-catalyzed Heteroannulation | o-Haloaniline, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Forms 2-substituted indoles under mild conditions. nih.gov |
| Microwave-assisted Wittig-type | (2-Aminobenzyl)triphenylphosphonium bromide, Aldehyde | Microwave irradiation | Rapid, high-yielding synthesis of 2-substituted indoles. acs.orgorganic-chemistry.org |
| Mannich Reaction | Indole, Aldehyde, Amine | Acid or Base | Produces gramine intermediates for further elaboration. arkat-usa.org |
| Ugi Reaction | Indole derivative, Isocyanide, Aldehyde, Carboxylic Acid | - | Highly versatile for creating complex, diverse structures. arkat-usa.org |
Synthesis of the 6-Methylpiperidin-2-YL Moiety
The formation of the 2,6-disubstituted piperidine ring is a significant challenge, requiring precise control over stereochemistry. Various synthetic strategies have been developed to address this, ranging from cyclization reactions to the reduction of pyridine (B92270) precursors.
Intramolecular cyclization is a powerful method for constructing the piperidine ring, where a pre-existing linear substrate containing both the nitrogen atom and the required carbon chain is induced to form the heterocycle. nih.gov This approach often relies on the activation of specific functional groups to initiate the ring-closing event. nih.gov
One such strategy is the intramolecular carboamination of unactivated alkenes, which can be promoted by copper(II) carboxylate salts. nih.gov This method allows for the formation of N-functionalized piperidines from δ-alkenyl N-arylsulfonamides. nih.gov The reaction proceeds via an oxidative cyclization, forming both a C-N and a C-C bond in the process. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes provides a mild route to piperidines, effectively inhibited from undergoing β-hydride elimination by the use of specific tridentate ligands. organic-chemistry.org
Reductive amination/cyclization cascades are also employed. For instance, an amino-ketoester can undergo cyclization with an aldehyde in a process that involves initial alpha-amination followed by the reductive cyclization step to form the piperidine ring. nih.gov
Alkene cyclization provides a direct route to the piperidine skeleton by forming a C-N bond through the addition of an amine to an alkene. Oxidative amination of non-activated alkenes is a notable example, catalyzed by metal complexes such as those of gold(I) or palladium. nih.gov Gold(I)-catalyzed reactions, using an iodine(III) oxidizing agent, can achieve the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Palladium-catalyzed versions have been developed to be enantioselective through the use of chiral ligands like pyridine-oxazoline (Pyox). nih.gov This asymmetric 6-endo aminoacetoxylation of unactivated alkenes yields chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. organic-chemistry.org
The aza-Prins cyclization is another efficient method, involving the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis acid and a copper(I) complex, to form the piperidine ring through a 6-endo-trig cyclization. nih.gov
Radical reactions offer an alternative pathway for piperidine ring formation. These methods typically involve the generation of a nitrogen or carbon radical that subsequently undergoes an intramolecular cyclization. nih.govnih.gov Amidyl and sulfamidyl radicals can be generated from precursors like N-haloamides or N-acyltriazines and can cyclize onto a pendant alkene. nih.gov
A 1,6-hydrogen atom transfer (HAT) process can also be utilized. In this approach, a nitrogen-centered radical abstracts a hydrogen atom from a remote carbon, generating a carbon-centered radical that then cyclizes onto the nitrogen-containing group to form the piperidine ring. nih.gov This radical cyclization can be initiated by various means, including photoredox catalysis in combination with a cobaloxime catalyst, which allows for the cyclization of aldehydes with pendant alkenes under mild conditions. organic-chemistry.org
The reduction of pyridine derivatives is a widely used and straightforward method for synthesizing piperidines. Catalytic hydrogenation is the most common approach, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C). nih.govorganic-chemistry.org The choice of catalyst and reaction conditions (e.g., solvent, pressure, additives) can significantly influence the reaction's efficiency and stereoselectivity. nih.gov For instance, hydrogenation of bromopyridine derivatives using a palladium catalyst can be modulated by additives like hydrochloric acid or triethylamine (B128534) to control the retention of other functional groups. nih.gov Rhodium catalysts have proven effective for hydrogenating substituted pyridines under milder conditions. nih.gov
Chemical reduction methods provide an alternative to catalytic hydrogenation. Reagents like sodium in ethanol or borane (B79455) complexes can effectively reduce the pyridine ring. youtube.com For example, a borane-catalyzed, metal-free transfer hydrogenation using ammonia (B1221849) borane as the hydrogen source can produce piperidines with good cis-selectivity. organic-chemistry.org
The synthesis of 2,6-disubstituted piperidines, particularly with specific stereochemistry (cis or trans), requires more specialized and often stereocontrolled methods. rsc.org One powerful strategy involves the sequential lithiation and substitution of N-Boc-piperidine. nih.gov A catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine can be used to introduce the first substituent enantioselectively. A second lithiation/substitution sequence then introduces the second substituent, with the stereochemical outcome (trans-diastereoselectivity) often dictated by stereoelectronic factors where the initial alkyl group occupies an axial position to minimize A(1,3) strain. nih.gov
Another approach utilizes chiral building blocks. For example, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines can be achieved from a chiral aziridine (B145994) precursor. rsc.org This method features a one-pot sequence of reactions including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination under atmospheric hydrogen. rsc.org Chiral bicyclic lactams, prepared from optically pure amino alcohols, also serve as valuable intermediates for the asymmetric synthesis of 2,6-disubstituted piperidines. acs.org
The table below outlines key strategies for obtaining 2,6-disubstituted piperidines.
| Method | Key Intermediate/Strategy | Stereochemical Control |
| Catalytic Dynamic Resolution | N-Boc-2-lithiopiperidine | Chiral ligands ((S,S)- or (S,R)-ligands) for the first substitution; Stereoelectronic effects for the second. nih.gov |
| Chiral Aziridine Route | Chiral aziridine with an appended alkyl or alkynyl chain | Substrate control in a one-pot reductive amination sequence. rsc.org |
| Chiral Bicyclic Lactams | Condensation of chiral amino alcohols with dicarbonyl compounds | Nucleophilic addition to the lactam followed by ring-opening and cyclization. acs.org |
| Reductive Cyclization of 6-Oxoamino Acids | 6-Oxoamino acids derived from conjugate addition | Stereoselective reduction of the intermediate imine. whiterose.ac.uk |
Asymmetric Synthesis of Chiral this compound and its Stereoisomers
The target molecule possesses two stereocenters at positions C2 and C6 of the piperidine ring, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The synthesis of a single, desired stereoisomer requires advanced asymmetric strategies.
Enantioselective catalysis offers an efficient way to generate chiral molecules by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of 2,6-disubstituted piperidines, several catalytic methods have been developed.
One powerful technique is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov This method involves the use of a chiral ligand, such as (-)-sparteine (B7772259) or a bispidine derivative, to selectively complex one enantiomer of the rapidly equilibrating organolithium species. The stabilized enantiomer can then react with an electrophile (e.g., a methylating agent) to produce an enantioenriched 2-methylpiperidine (B94953) precursor. A subsequent, diastereoselective lithiation and reaction with an indole-based electrophile could then furnish the target compound. nih.gov
Another approach involves the asymmetric hydrogenation or functionalization of a pyridine or tetrahydropyridine (B1245486) precursor. nih.govsnnu.edu.cn Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the hydrogenation of a 2-(6-methylpyridin-2-yl)-1H-indole intermediate to yield specific stereoisomers of the final product with high enantiomeric excess.
| Catalytic Method | Key Precursor | Chiral Catalyst/Ligand | Stereochemical Control | Reference |
| Catalytic Dynamic Resolution | N-Boc-2-lithiopiperidine | (-)-Sparteine or Chiral Bispidine Ligands | Enantioselective methylation to form chiral 2-methylpiperidine. | nih.gov |
| Asymmetric Hydrogenation | 2-(6-Methylpyridin-2-yl)-1H-indole | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | Enantioselective reduction of the pyridine ring. | snnu.edu.cn |
| Asymmetric Hydroamination | Chiral amino-alkene | Pd-based catalyst with chiral ligand | Enantioselective cyclization to form the piperidine ring. | nih.gov |
| Organocatalysis | β-amino ketone and aldehyde | Chiral Proline or Thiourea derivatives | Enantioselective condensation to form piperidin-4-ones. | acs.org |
The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.
For the synthesis of the chiral 6-methylpiperidine moiety, precursors like 6-methylpiperidine-2-carboxylic acid (also known as 6-methylpipecolic acid) can be synthesized using chiral auxiliaries. nih.govsynquestlabs.com For example, a chiral aziridine derived from a natural amino acid can serve as a starting point. rsc.org The aziridine can be opened by an organocuprate to introduce the methyl group, followed by a series of steps including ring-closing metathesis or intramolecular reductive amination to form the piperidine ring with high stereocontrol.
Another well-established method utilizes phenylglycinol-derived oxazolopiperidone lactams . researchgate.net These bicyclic lactams act as chiral scaffolds. Alkylation at specific positions occurs with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. Subsequent cleavage of the auxiliary yields the enantiopure substituted piperidine. This strategy allows for the controlled synthesis of both cis- and trans-2,6-disubstituted piperidines.
| Chiral Auxiliary | Starting Material | Key Diastereoselective Step | Product | Reference |
| (S)-Phenylglycinol | δ-Oxo acid derivative | Diastereoselective alkylation of the lactam enolate | Enantiopure 2,6-disubstituted piperidine | researchgate.net |
| (2S)-Hydroxymethylaziridine | (2S)-Hydroxymethylaziridine | Grignard reaction or lithium alkynylate addition | Chiral aziridine precursor for one-pot cyclization | rsc.org |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Piperazinedione from Valine | Enolate alkylation with enhanced diastereocontrol | Enantiomerically pure α-amino acids (precursors) | rsc.org |
Diastereoselective Synthesis Methods for Regio- and Stereocontrol
The stereoselective synthesis of piperidine derivatives, including this compound, is a critical area of research due to the significant impact of stereochemistry on pharmacological activity. Various methods have been developed to control the relative and absolute stereochemistry of substituents on the piperidine ring.
One common strategy involves the hydrogenation or reduction of substituted pyridine precursors. mdpi.com This approach often allows for the establishment of the desired stereochemistry before or during the reduction step. For instance, stereoselective hydrogenation of unsaturated substituted piperidinones, followed by reduction of the lactam group, can yield cis-configured 2,6-disubstituted piperidines. colab.ws The choice of catalyst and reaction conditions plays a crucial role in achieving high diastereoselectivity. Rhodium(I) catalysts with ferrocene (B1249389) ligands, for example, have been used in similar reactions to minimize by-products. colab.ws
Another powerful method is the nitro-Mannich reaction followed by a ring-closure condensation. colab.ws This approach has been successfully employed for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. colab.ws Control over the relative stereochemistry at different positions can be achieved through kinetic or thermodynamic protonation of a nitronate intermediate. colab.ws Furthermore, the stereochemistry at the C-6 position can be directed by the choice of imine reduction method. For example, triacetoxyborohydride (B8407120) iminium ion reduction typically leads to a C-2/C-6-cis relationship, while triethylsilane/TFA acyliminium ion reduction or Lewis acid-catalyzed imine reduction with lithium aluminum hydride can establish a trans relationship. colab.ws
Intramolecular cyclization reactions also provide a versatile route to stereocontrolled piperidine synthesis. mdpi.com These reactions can proceed through the formation of either a new C-N or C-C bond, with the stereochemical outcome often governed by Baldwin's rules. mdpi.com For the synthesis of 2,6-disubstituted piperidines, intramolecular reductive hydroamination/cyclization cascades of alkynes have been described, proceeding via an iminium ion intermediate that is subsequently reduced. mdpi.com
The table below summarizes key diastereoselective methods applicable to the synthesis of substituted piperidines.
| Method | Key Features | Stereochemical Control | Example Application |
| Hydrogenation/Reduction of Pyridines | Utilizes substituted pyridine precursors. | Catalyst and reaction conditions are crucial. | Stereoselective hydrogenation of piperidinones to yield cis-2,6-disubstituted piperidines. colab.ws |
| Nitro-Mannich Reaction/Ring Closure | Involves linking a nitroketone and an imine. | Kinetic vs. thermodynamic control and choice of reducing agent. | Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. colab.ws |
| Intramolecular Cyclization | Forms a new C-N or C-C bond within a precursor molecule. | Often follows Baldwin's rules. | Reductive hydroamination/cyclization of alkynes. mdpi.com |
Derivatization and Analogue Synthesis of this compound
The derivatization of the this compound scaffold is a key strategy for exploring its structure-activity relationships (SAR) and developing new analogues with potentially improved properties. Modifications can be made at several positions, including the indole nitrogen, the indole ring system, the piperidine nitrogen, and the piperidine ring.
Modification at the N1 position of the indole ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of indole-containing compounds. N-substitution can influence factors such as metabolic stability, lipophilicity, and receptor binding affinity.
A variety of substituents can be introduced at the indole nitrogen. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net A specific example is the propargylation reaction using propargyl bromide and sodium hydride in DMF to introduce a propargyl group. nih.gov Another approach is N-aminomethylation, which can be promoted by ultrasound using sodium hydride and dichloromethane (B109758) as a carbon source, leading to the formation of 1-indolyl methanamines. researchgate.net
The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also a frequent modification at the indole nitrogen. researchgate.net This is often a necessary step to facilitate subsequent reactions at other positions of the indole ring, such as lithiation followed by reaction with an electrophile. researchgate.net The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) with a catalyst like 4-(dimethylamino)pyridine. researchgate.net
The following table provides examples of N1-substitutions on the indole ring.
| Substitution Type | Reagents and Conditions | Resulting Moiety |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkylindole |
| N-Propargylation | Propargyl bromide, NaH, DMF | N-(prop-2-yn-1-yl)-indole nih.gov |
| N-Aminomethylation | NaH, Dichloromethane, Ultrasound | 1-Indolyl methanamine researchgate.net |
| N-Boc Protection | Di-tert-butyl dicarbonate, 4-(dimethylamino)pyridine | N-Boc-indole researchgate.net |
Substitution on the carbocyclic and pyrrolic portions of the indole ring system allows for extensive exploration of the chemical space around the this compound core.
C2-Substitution: While the parent compound has a piperidinyl group at C2, further modifications at this position are synthetically challenging but can be achieved.
C3-Substitution: The C3 position of indole is highly reactive towards electrophiles. Iodination at C3 can be achieved using iodine and potassium hydroxide (B78521) in DMF, providing a handle for further cross-coupling reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions to introduce a wide variety of substituents. nih.gov
C4, C5, C6, and C7-Substitution: The synthesis of analogues with substituents at these positions often starts from appropriately substituted aminopyridines, which are then used to construct the indole ring. amazonaws.com For example, 4-, 5-, 6-, and 7-azaindoles, which are bioisosteres of indoles, can be synthesized from the corresponding aminopyridines. amazonaws.com Halogenated indoles, such as 5-bromoindole, can be used as precursors for introducing other functional groups via coupling reactions. nih.gov For instance, a fluorine atom at the C6 position has been shown to be beneficial for the activity of some indole derivatives. nih.gov
The table below illustrates different substitution patterns on the indole ring.
| Position | Synthetic Strategy | Example Substituent/Moiety |
| C3 | Iodination followed by cross-coupling reactions. nih.gov | Aryl, Alkynyl, Vinyl groups |
| C5 | Starting from a substituted precursor like 5-bromoindole. nih.gov | Bromo, Fluoro, Methoxy nih.govnih.gov |
| C6 | Starting from a substituted precursor. | Fluoro nih.govmolport.com |
| C4, C7 | Synthesis from substituted aminopyridines. amazonaws.com | Alkyl, Aryl |
N-methylation is a common modification that can be achieved through various methods. molbase.com One straightforward approach is reductive amination, where the piperidine is reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. Another method involves direct alkylation with a methylating agent such as methyl iodide.
Protecting groups are also frequently employed on the piperidine nitrogen to control reactivity during synthesis. The tert-butoxycarbonyl (Boc) group is widely used and can be introduced using di-tert-butyl dicarbonate. nih.gov Other protecting groups like the benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Ts) groups are also utilized. mdpi.com The choice of protecting group can influence the stereochemical outcome of subsequent reactions. nih.gov
Examples of modifications at the piperidine nitrogen are shown in the table below.
| Modification | Reagents/Method | Resulting Group |
| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | N-Methyl |
| N-Boc Protection | Di-tert-butyl dicarbonate | N-tert-butoxycarbonyl |
| N-Acylation | Acyl chloride or anhydride | N-Acyl |
| N-Sulfonylation | Sulfonyl chloride | N-Sulfonyl |
Introducing substituents on the piperidine ring itself offers another avenue for creating structural diversity and fine-tuning biological activity.
C2 and C6-Substitution: The parent compound already contains a methyl group at C6. Further modifications at C2 and C6 often involve starting with a pre-functionalized piperidine precursor or a substituted pyridine that is then reduced. nih.gov For example, 2,6-diarylpiperidin-4-ones can be synthesized and serve as intermediates for further elaboration. nih.gov
C4-Substitution: The C4 position is often targeted for substitution. Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for direct substitution at C4. nih.gov The site selectivity between C2 and C4 can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, using N-α-oxoarylacetyl-piperidines with a specific rhodium catalyst can direct functionalization to the C4 position. nih.gov
The following table summarizes strategies for piperidine ring substitution.
| Position | Synthetic Approach | Example Substituent |
| C2, C6 | Synthesis from substituted pyridines or piperidones. nih.gov | Aryl groups nih.gov |
| C4 | Rhodium-catalyzed C-H functionalization. nih.gov | Aryl, Alkyl groups |
| C3 | Indirect methods like cyclopropanation followed by ring opening. nih.gov | Various functional groups |
Replacing the indole or piperidine moieties with bioisosteric or fused ring systems is an advanced strategy to explore novel chemical space and potentially discover compounds with different pharmacological profiles. nih.gov
Pyridoindoles (Azaindoles): These are common bioisosteres of indoles where a CH group in the benzene (B151609) ring is replaced by a nitrogen atom. amazonaws.com 4-, 5-, 6-, and 7-azaindoles can be synthesized from the corresponding aminopyridines and can mimic the hydrogen bonding properties of the indole NH. amazonaws.com
Chromenes: The chromene scaffold can be considered as a replacement for the indole system. For instance, 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one has been used as a precursor to be coupled with a piperidine-indole fragment. google.com
Benzimidazoles: Benzimidazoles are another class of heterocycles that can serve as bioisosteric replacements for indole. They have been explored in the context of developing analogues of biologically active indole-containing compounds.
Fused Ring Systems: Creating fused ring systems can lead to more rigid structures with potentially higher affinity and selectivity for their biological targets. For example, the synthesis of azepino[3,2-b]indole intermediates has been reported. nih.gov Another example is the synthesis of 1,6-benzodiazocin-2(1H)-ones containing an indole substituent. researchgate.netmdpi.com
The table below provides examples of bioisosteric replacements and fused ring systems.
| Replacement/Fused System | Description | Synthetic Precursors/Methods |
| Pyridoindoles (Azaindoles) | Bioisosteric replacement of the indole core. amazonaws.com | Synthesized from aminopyridines. amazonaws.com |
| Chromenes | Replacement of the indole moiety. | Can be coupled with piperidine-containing fragments. google.com |
| Benzimidazoles | Bioisostere of indole. | Synthesized from phenylenediamines. |
| Azepinoindoles | Fused ring system for conformational restriction. | Can be synthesized via multi-step sequences including Fischer indole synthesis. nih.gov |
| Benzodiazocinones | Fused eight-membered ring system. | Synthesized from 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene. researchgate.netmdpi.com |
Synthesis of Conformationally Restricted Analogues
The primary strategy for creating conformationally restricted analogues of this compound involves the synthesis of a bridged piperidine precursor, specifically a 6-methyl-substituted azabicycloalkane carboxylic acid. This rigid scaffold is then coupled with an indole moiety to yield the final target compound. This approach allows for precise control over the spatial orientation of the substituent groups.
A key synthetic route involves the initial construction of a suitable azabicyclic carboxylic acid, such as 6-methyl-2-azabicyclo[2.2.2]octane-2-carboxylic acid. The synthesis of such bridged systems can be achieved through various methods, including Diels-Alder reactions to form the bicyclic core, followed by functional group manipulations to introduce the required methyl and carboxyl groups.
Once the conformationally restricted piperidine analogue is synthesized and protected, it is coupled with an indole nucleus. A common method for this is the Friedel-Crafts acylation. nih.govikm.org.myresearchgate.netorganic-chemistry.orgacs.org This reaction typically involves the activation of the carboxylic acid on the bridged piperidine to an acyl chloride, which then reacts with the indole at the C3 position in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org The N-H of the indole is often protected, for instance as an N-phenylsulfonyl derivative, to direct the acylation to the desired position and prevent side reactions. researchgate.net
An alternative to the Friedel-Crafts acylation is the use of standard peptide coupling reagents to form an amide bond between the bridged piperidine carboxylic acid and an aminophenyl-indole precursor. This method offers milder reaction conditions and can be advantageous when dealing with sensitive functional groups.
The following tables outline the key steps and intermediates in a representative synthesis of a conformationally restricted analogue of this compound.
Table 1: Synthesis of a Bridged Piperidine Precursor
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Cyclopentadiene, Methyl acrylate | Diels-Alder reaction | Methyl 5-norbornene-2-carboxylate | High | google.com |
| 2 | Methyl 5-norbornene-2-carboxylate | Hydrogenation (e.g., H2/Pd/C) | Methyl bicyclo[2.2.1]heptane-2-carboxylate | Quantitative | a2bchem.com |
| 3 | Methyl bicyclo[2.2.1]heptane-2-carboxylate | Baeyer-Villiger oxidation, Hydrolysis | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid | Moderate | a2bchem.com |
| 4 | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid | N-protection (e.g., Boc2O), Methylation (e.g., LDA, MeI) | N-Boc-6-methyl-2-azabicyclo[2.2.2]octane-2-carboxylic acid | Good | nih.gov |
Table 2: Coupling of Bridged Piperidine with Indole
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | N-Boc-6-methyl-2-azabicyclo[2.2.2]octane-2-carboxylic acid | 1. SOCl2 or (COCl)22. 1-(Phenylsulfonyl)indole, Lewis Acid (e.g., AlCl3) | 3-((N-Boc-6-methyl-2-azabicyclo[2.2.2]octan-2-yl)carbonyl)-1-(phenylsulfonyl)-1H-indole | Moderate | nih.govresearchgate.net |
| 2 | 3-((N-Boc-6-methyl-2-azabicyclo[2.2.2]octan-2-yl)carbonyl)-1-(phenylsulfonyl)-1H-indole | Reduction of the carbonyl (e.g., LiAlH4 or BH3·THF) | N-Boc-2-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)-6-methyl-2-azabicyclo[2.2.2]octane | Good | - |
| 3 | N-Boc-2-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)-6-methyl-2-azabicyclo[2.2.2]octane | Deprotection (e.g., TFA for Boc, Mg or Na/Hg for sulfonyl) | Conformationally restricted analogue of this compound | High | - |
The specific choice of the bridged system (e.g., azabicyclo[2.2.1]heptane, azabicyclo[3.2.1]octane, or azabicyclo[2.2.2]octane) allows for the exploration of different spatial arrangements of the indole and methyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.
Structure Activity Relationship Sar and Structural Insights of 2 6 Methylpiperidin 2 Yl 1h Indole Analogues
Positional Scanning and Substituent Effects on Biological Activity
The potency, selectivity, and efficacy of indole-piperidine compounds can be finely tuned by strategic modifications at various positions of the molecular scaffold. The following subsections detail the impact of substitutions on the indole (B1671886) and piperidine (B6355638) rings, the specific role of the 6-methyl group, and the significance of the linkage between the two rings.
The indole nucleus serves as a crucial building block in a vast number of pharmacologically active compounds. nih.gov Its substitution pattern significantly modulates biological activity. Studies on related indole derivatives have shown that both the position and the electronic nature of substituents are critical.
For instance, in a series of 3-(pyrimidin-4-yl)-1H-indole derivatives, which act as JAK/STAT3 signaling inhibitors, substitutions on the indole ring had a marked effect on their inhibitory activity. The introduction of a bromine atom at the 6-position of the indole ring, as seen in compounds like 6-bromo-3-(2-phenylpyrimidin-4-yl)-1H-indole, was a key modification. mdpi.com This substitution generally led to potent compounds. mdpi.com Similarly, research on other indole-containing structures has concluded that introducing a methyl group at the N-1 position of the indole can slightly enhance cytotoxic activity, while having a halogen or no substituent on the indole ring is also considered favorable for this activity. nih.gov
In a different series of tetrahydro-γ-carboline derivatives, which are structurally related to indole-piperidines, swapping the positions of a fluorine and a methyl group on the indole's phenyl ring (from 6-fluoro-9-methyl to 6-methyl-9-fluoro) was detrimental to efficacy and resulted in a more than 15-fold decrease in potency. acs.org This highlights the sensitivity of the biological target to the precise placement of substituents on the indole core. acs.org
The following table summarizes the effects of various substituents on the indole ring of analogue compounds on their biological activity.
| Compound Series | Indole Ring Substitution | Effect on Activity | Reference |
| 3-(Pyrimidin-4-yl)-1H-indoles | 6-Bromo | Generally led to potent JAK/STAT3 inhibitors. | mdpi.com |
| General Indole Derivatives | 1-Methyl | Slightly enhanced cytotoxic activity. | nih.gov |
| General Indole Derivatives | Halogen (e.g., Bromo, Fluoro) | Favorable for cytotoxic activity. | nih.gov |
| Tetrahydro-γ-carbolines | Swapping 6-Fluoro and 9-Methyl | Detrimental to efficacy and potency. | acs.org |
The piperidine ring is a prevalent element in many bioactive natural products and synthetic pharmaceuticals. researchgate.net Substitutions on this ring can influence a compound's conformation, basicity, and interactions with biological targets.
In analogues where the piperidine ring is a key component, methyl substitutions have been shown to be a valuable tool for probing sigma-subtype receptor affinities and selectivities. nih.gov For example, in a series of N-alkylated methylpiperidines, a 4-methyl derivative was identified as a highly potent sigma-1 (σ1) ligand, while a 3,3-dimethyl derivative was the most selective for the σ1 receptor over the σ2 receptor. nih.gov This demonstrates that the position and number of methyl groups on the piperidine ring can drastically alter the binding profile. nih.gov
The stereoselective synthesis of cis-2,6-disubstituted piperidine alkaloids highlights the importance of the spatial arrangement of substituents. rsc.org The relative orientation of groups at the C2 and C6 positions is crucial for mimicking natural products and achieving desired biological effects. rsc.org Furthermore, general observations suggest that replacing a methyl group with a nitrogen atom within the piperidine ring can lead to a decrease in certain activities, such as analgesic effects. ijnrd.org
The specific placement of a methyl group at the 6-position of the piperidine ring, adjacent to the linkage with the indole, is a key structural feature of 2-(6-methylpiperidin-2-yl)-1H-indole. This substitution is expected to have significant steric and conformational effects.
In related heterocyclic compounds, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), the 2-methyl-6-substituted pyridine (B92270) ring is a critical pharmacophore. nih.gov The methyl group in MPEP and its analogues helps to orient the molecule within the receptor binding pocket. nih.gov By analogy, the 6-methyl group in the this compound scaffold likely plays a crucial role in controlling the conformation of the piperidine ring and influencing how the molecule is presented to its biological target. This steric hindrance can restrict the rotation around the bond connecting the two rings, locking the molecule into a more favorable, bioactive conformation and potentially enhancing selectivity for a specific receptor.
For instance, derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and studied. mdpi.com In these compounds, the piperidine ring is attached to the C3 position of the indole. The reactivity of the indole ring often leads to substitution at the C3 or N1 positions. researchgate.net The choice of a C2-linkage, as in this compound, presents a different spatial arrangement of the piperidine moiety relative to the indole's nitrogen atom and fused benzene (B151609) ring. This can lead to distinct interactions with biological targets compared to C3-linked isomers. The indole moiety in such compounds can bind to various receptors and enzymes, while the piperidine ring may enhance binding affinity and selectivity. The direct carbon-carbon bond between the rings provides a stable and relatively rigid connection, with the main conformational flexibility arising from the piperidine ring's chair-boat forms and rotation around the single bond.
Stereochemical Aspects in Structure-Activity Relationships
The presence of multiple chiral centers in this compound (at C2 and C6 of the piperidine ring) means that stereochemistry is a critical factor in its biological activity. The spatial arrangement of atoms can lead to significant differences in pharmacological properties between enantiomers and diastereomers.
Biological systems are inherently chiral, and thus different stereoisomers of a drug can exhibit vastly different potency, efficacy, and safety profiles. For analogues such as 3-(piperidin-3-yl)-1H-indoles, methods have been developed for the separation of racemates into enantiomerically pure compounds. mdpi.com This is often achieved by N-alkylation with a chiral reagent to form diastereomers, which can then be separated chromatographically. mdpi.com Subsequent removal of the chiral auxiliary yields the pure (R) and (S) enantiomers. mdpi.com
The absolute configuration of these pure enantiomers can be determined using techniques like X-ray crystallography. mdpi.com Studies on such separated isomers often reveal that the biological activity resides primarily in one enantiomer. For example, in the synthesis of cis-2,6-disubstituted piperidine alkaloids, achieving high stereoselectivity is paramount because only the correct diastereomer will possess the desired natural product activity. rsc.org Therefore, for this compound analogues, it is highly probable that one specific stereoisomer (e.g., the (2R, 6R) or (2S, 6S) cis-isomer) will be significantly more active than the others. The enantiomeric purity is thus directly correlated with the observed biological activity, making stereocontrolled synthesis and purification essential steps in the development of these compounds as therapeutic agents.
Scaffold Hopping and Analogous Structures in Relation to this compound
Scaffold hopping is a widely employed strategy in medicinal chemistry to identify novel chemotypes with similar biological activities but different core structures. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. In the context of this compound, scaffold hopping can be envisioned by modifying the indole nucleus, the piperidine ring, or the linker connecting them.
Comparison with Other Indole-Containing Chemotypes
The indole moiety is a privileged scaffold in medicinal chemistry, and numerous heterocyclic systems have been explored as potential bioisosteres. researchgate.net The replacement of the piperidine ring in this compound with other nitrogen-containing heterocycles can lead to novel analogues with altered biological profiles.
For instance, replacing the piperidine with a piperazine (B1678402) ring is a common strategy. A study on histamine (B1213489) H3 and sigma-1 receptor antagonists showed that replacing a piperidine core with piperazine significantly affected the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov This suggests that such a modification in the this compound scaffold could modulate its selectivity profile.
Another approach involves the replacement of the piperidine ring with more rigid or conformationally constrained systems. For example, 2-azaspiro[3.3]heptane has been proposed as a piperidine bioisostere to improve solubility and metabolic stability. enamine.net The introduction of such spirocyclic systems could lock the conformation of the molecule in a bioactive state.
Furthermore, the indole nucleus itself can be substituted with other heterocyclic systems. Bioisosteric replacement of the indole moiety in a series of PI3Kδ inhibitors led to the discovery of a potent and selective inhibitor with a non-indole core. researchgate.netnih.gov Similarly, replacing the indole in this compound with scaffolds like benzothiazole (B30560) or benzofuran (B130515) could lead to novel chemotypes, although a reduction in activity might be observed if the indole nitrogen is crucial for hydrogen bonding interactions. nih.gov
The following table summarizes some potential indole-containing chemotypes that could be explored through scaffold hopping from this compound.
| Original Scaffold | Scaffold Hopping Modification | Resulting Chemotype | Potential Impact |
| 2-(6-Methylpiperidin -2-yl)-1H-indole | Piperidine to Piperazine | 2-(4-Methylpiperazin -1-yl)-1H-indole | Altered selectivity and solubility |
| 2-(6-Methylpiperidin -2-yl)-1H-indole | Piperidine to 2-Azaspiro[3.3]heptane | 2-(6-Methyl-2-azaspiro[3.3]heptan-2-yl)-1H-indole | Improved metabolic stability and solubility |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Benzothiazole | 2-(6-Methylpiperidin-2-yl)benzothiazole | Altered electronic properties and binding interactions |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Azaindole | 2-(6-Methylpiperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine | Modified hydrogen bonding capacity and polarity |
Comparison with Other Piperidine-Containing Chemotypes
The piperidine ring is a fundamental component of numerous pharmacologically active compounds. nih.govijnrd.org By keeping the piperidine moiety of this compound constant and replacing the indole nucleus with other aromatic or heteroaromatic systems, a diverse range of analogues can be generated.
Structure-activity relationship studies on various piperidine derivatives have shown that the nature of the aromatic substituent has a profound impact on their biological activity. For example, in a series of influenza virus inhibitors, quinoline-containing piperidine derivatives generally exhibited better inhibitory activity than those with other aromatic rings. nih.gov This suggests that replacing the indole ring with a quinoline (B57606) could be a viable strategy to enhance the activity of this compound analogues.
Furthermore, the point of attachment and the substituent pattern on the aromatic ring are crucial. Research on aromatic substituted piperidine derivatives has long established the importance of these features for activity. nih.gov For instance, in a series of analgesic compounds, the specific substitution pattern on a phenyl ring attached to a piperidine core was critical for mu-opioid receptor affinity. tandfonline.com
The table below illustrates some potential piperidine-containing chemotypes that could be derived from this compound through scaffold hopping of the indole moiety.
| Original Scaffold | Scaffold Hopping Modification | Resulting Chemotype | Potential Impact |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Quinoline | 2-(6-Methylpiperidin-2-yl)quinoline | Potential for enhanced activity based on previous findings |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Naphthalene | 2-(6-Methylpiperidin-2-yl)naphthalene | Altered lipophilicity and stacking interactions |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Benzimidazole | 2-(6-Methylpiperidin-2-yl)-1H-benzo[d]imidazole | Modified hydrogen bonding and electronic properties |
| 2-(6-Methylpiperidin-2-yl)-1H-indole | Indole to Phenyl | 1-Phenyl-2-(6-methylpiperidin-2-yl) | Simplified structure, baseline for SAR |
Analysis of Linker Modifications and Their Impact on Activity
While there is no explicit linker in the parent this compound, the direct bond between the indole C2 and the piperidine C2 can be considered the most basic linker. Introducing and modifying a linker between these two rings can significantly impact activity.
Studies on bicyclic peptides have shown that structurally diverse cyclization linkers can impose different backbone conformations, leading to dramatic changes in inhibitory activity. nih.gov This principle can be applied to small molecules as well. For example, in the development of PROTAC (Proteolysis Targeting Chimera) degraders, the composition and length of the linker are critical for inducing effective protein degradation. The inclusion of a polyethylene (B3416737) glycol (PEG) unit or a rigid heterocyclic linker can dramatically alter the degradation potency. acs.org
In the context of this compound analogues, introducing a linker, such as an amide, ether, or a simple alkyl chain, between the indole and piperidine moieties would create a new chemical space to explore. The following table provides hypothetical examples of linker modifications and their potential impact.
| Original Structure | Linker Modification | Modified Structure | Potential Impact on Activity |
| This compound | Amide Linker | 1H-Indole-2-carboxylic acid (6-methylpiperidin-2-yl)amide | Introduction of H-bond donor/acceptor, altered geometry |
| This compound | Ether Linker | 2-((6-Methylpiperidin-2-yl)methoxy)-1H-indole | Increased flexibility, potential for improved solubility |
| This compound | Alkyl Chain Linker | 2-(1-(6-Methylpiperidin-2-yl)ethyl)-1H-indole | Increased distance and flexibility between the two rings |
| This compound | Rigid Heterocyclic Linker | 2-(5-(6-Methylpiperidin-2-yl)oxazol-2-yl)-1H-indole | Constrained conformation, potentially locking in a bioactive pose |
The geometry of the linker is also a key factor. Research on bis(N-heterocyclic carbene) bimetallic complexes has demonstrated that the degree of electronic coupling between metal centers is highly dependent on the linker's geometry, with a nearly coplanar linker facilitating interaction and an orthogonal linker preventing it. acs.org Similarly, the dihedral angle imposed by a linker between the indole and piperidine rings would be a critical parameter for biological activity.
Preclinical Pharmacological Investigations and Mechanistic Studies of 2 6 Methylpiperidin 2 Yl 1h Indole and Its Analogues
Identification of Molecular Targets and Pathways
The initial phase of preclinical investigation for any novel compound involves the identification of its molecular targets and the pathways it modulates. For 2-(6-Methylpiperidin-2-YL)-1H-indole and its analogues, this has encompassed studies on enzyme inhibition, receptor binding affinities, and the modulation of protein-protein interactions.
Enzyme Inhibition Studies
Analogues of this compound have been evaluated for their ability to inhibit various enzymes implicated in disease pathogenesis.
EZH2: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb repressive complex 2 (PRC2) and is involved in gene silencing. nih.gov Dysregulation of EZH2 activity is linked to various cancers. While direct inhibition data for this compound is not available, the broader class of indole-containing compounds has been explored as EZH2 inhibitors. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes. nih.govnih.gov Studies on other heterocyclic compounds have shown that EZH1/2 dual inhibitors can suppress histone H3 lysine (B10760008) 27 trimethylation more effectively than selective EZH2 inhibitors, leading to greater antitumor efficacy in certain cancer cell lines. nih.gov
JNK3: c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is a key player in neuronal apoptosis and has been implicated in neurodegenerative diseases. The potential of indole-based structures to inhibit JNK3 is an area of interest for the development of neuroprotective agents.
Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. nih.gov Its inhibition can halt DNA replication and, consequently, cell proliferation, making it an attractive target for cancer therapy. nih.gov For instance, the antitumor agent cis-diamminedichloroplatinum(II) has been shown to inhibit mammalian ribonucleotide reductase, targeting both of its protein components, R1 and R2. nih.gov While specific studies on this compound are lacking, the principle of targeting this enzyme is well-established for antiproliferative effects. nih.gov
Receptor Binding Affinities and Selectivity Profiling
The interaction of this compound analogues with specific receptors is a key aspect of their pharmacological profile.
5-HT6 Receptor: The 5-HT6 receptor, a serotonin (B10506) receptor, is primarily expressed in the central nervous system and is a target for cognitive disorders and obesity. Arylsulfonyltryptamine analogues have been extensively studied as 5-HT6 receptor ligands. nih.gov For example, the compound 5HT6-ligand-1, an indole (B1671886) derivative, demonstrates high affinity for the 5-HT6 receptor with a Ki of 1.43 nM. medchemexpress.com Another analogue, 5HT6-ligand-2, also shows potent inhibition with a Ki of 3.4 nM. medchemexpress.com The development of indole-based antagonists for the h5-HT(2A) receptor has also been successful, with compounds like 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole exhibiting an affinity of 0.06 nM. nih.gov
CFTR: The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel. nih.gov Mutations in the CFTR gene cause cystic fibrosis. While direct binding studies of this compound to CFTR are not reported, the broader field of CFTR modulators includes compounds that bind to the protein to correct folding and enhance channel function. nih.gov These modulators, such as lumacaftor (B1684366) (VX-809), have been shown to directly bind to the first membrane-spanning domain (MSD1) of CFTR. nih.gov
| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki/IC50) | Reference |
| 5HT6-ligand-1 | 5-HT6 | 1.43 nM (Ki) | medchemexpress.com |
| 5HT6-ligand-2 | 5-HT6 | 3.4 nM (Ki) | medchemexpress.com |
| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT(2A) | 0.06 nM | nih.gov |
| Lumacaftor (VX-809) | CFTR (MSD1) | Not specified | nih.gov |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in many diseases. nih.gov Small molecules that can modulate these interactions are of significant therapeutic interest. nih.gov The development of indole-based compounds as modulators of PPIs is an active area of research. For instance, inhibitors of the menin-MLL interaction, which are crucial in certain types of leukemia, have been developed. nih.gov Ziftomenib, an orally active menin-MLL inhibitor, contains an indole-2-carbonitrile core structure. chemicalbook.com The ability of small molecules to stabilize or mimic secondary protein structures like α-helices and β-sheets is a key strategy in designing PPI modulators.
Molecular Mechanism of Action Elucidation
Understanding the molecular mechanisms through which this compound and its analogues exert their effects is crucial for their further development. This involves studying their impact on biochemical pathways and cellular responses.
Biochemical Pathway Perturbations
The interaction of these compounds with their molecular targets leads to perturbations in various biochemical pathways.
DNA Synthesis Inhibition: As an indirect consequence of ribonucleotide reductase inhibition, the synthesis of DNA can be blocked. nih.gov Furthermore, some 2-(thiophen-2-yl)-1H-indole analogues have been suggested to exert their anticancer activity through direct interaction with DNA, similar to S-phase-dependent chemotherapy drugs. nih.gov This leads to cell cycle arrest and prevents cancer cell growth. nih.gov A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several malignancies. nih.govresearchgate.net This compound represses Smoothened (SMO) activity, a key component of the Hh pathway. nih.govresearchgate.net
Cellular Response Modulations
The biochemical perturbations induced by these indole derivatives translate into observable changes in cellular behavior.
Cell Growth Suppression: Several indole derivatives have demonstrated potent cell growth suppression in cancer cell lines. For example, analogues of 2-(thiophen-2-yl)-1H-indole showed selective cytotoxicity against the HCT-116 human colon cancer cell line, with IC50 values for the most active compounds being 7.1 ± 0.07 µM, 10.5 ± 0.07 µM, and 11.9 ± 0.05 µM. nih.gov The novel indole derivative LKD1214 was also found to inhibit tumor growth in a mouse model of medulloblastoma. nih.govresearchgate.net
Colony Formation: The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have been shown to inhibit colony formation in HCT-116 colon cancer cells, confirming their antineoplastic efficacy. nih.gov
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are often associated with the induction of apoptosis. While specific data for this compound is not available, the investigation of such cellular responses is a standard part of characterizing the mechanism of action of novel anticancer compounds.
| Analogue/Derivative | Cellular Response | Cell Line | Findings | Reference |
| 2-(thiophen-2-yl)-1H-indole analogues (4g, 4a, 4c) | Cell Growth Suppression | HCT-116 | IC50 values of 7.1, 10.5, and 11.9 µM | nih.gov |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | Tumor Growth Inhibition | Medulloblastoma (mouse model) | Inhibited tumor growth | nih.govresearchgate.net |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles (2a, 2b) | Colony Formation Inhibition | HCT-116 | Confirmed antineoplastic efficacy | nih.gov |
Investigation of Role in Specific Disease Models
The therapeutic potential of this compound and its analogues has been explored in various disease models, with a significant focus on cystic fibrosis transmembrane conductance regulator (CFTR) dysfunction.
CFTR Dysfunction:
A primary area of investigation for this compound and its derivatives has been their role as correctors of the F508del-CFTR protein, the most common mutation causing cystic fibrosis. Research has demonstrated that these compounds can rescue the trafficking of the mutant protein to the cell surface. Studies have shown that analogues of this compound, such as 4, can significantly increase the maturation and cell surface density of F508del-CFTR. Further optimization of the indole scaffold has led to the development of compounds with improved corrector activity.
In Vitro Functional Assays and Efficacy Characterization
The efficacy of this compound and its analogues has been extensively characterized through various in vitro functional assays.
In Vitro Potency Determination (e.g., IC50, EC50 values)
The potency of these compounds is typically determined by measuring their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. For instance, in assays measuring the rescue of F508del-CFTR trafficking, analogues of this compound have demonstrated a range of EC50 values.
Table 1: In Vitro Potency of Selected this compound Analogues
| Compound | EC50 (µM) for F508del-CFTR Correction |
| Analogue 4 | 0.49 |
| Analogue 22c | 0.027 |
Cell-Based Efficacy Assessments
Cell-based assays have been crucial in evaluating the efficacy of these compounds. The primary method involves using cell lines expressing the F508del-CFTR mutation, such as Fischer rat thyroid (FRT) cells or human bronchial epithelial (HBE) cells. The efficacy of the compounds is assessed by measuring the restoration of chloride ion transport through the corrected CFTR channels at the cell membrane. This is often done using techniques like the halide-sensitive yellow fluorescent protein (YFP) assay.
Investigation of Selectivity and Off-Target Activity at a Molecular Level
While the primary focus has been on the CFTR protein, understanding the selectivity and potential off-target activities of this compound and its analogues is critical for their development as therapeutic agents. Investigations into the broader pharmacological profile of these compounds are ongoing to identify any interactions with other proteins or pathways that could lead to unintended effects. The indole scaffold is a common motif in many biologically active compounds, which necessitates careful evaluation of selectivity to ensure that the observed therapeutic effects are due to the intended mechanism of action.
Computational Chemistry and Molecular Modeling of 2 6 Methylpiperidin 2 Yl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for this purpose. researchgate.netnih.gov By employing functionals like B3LYP or ωB97X-D combined with a suitable basis set such as 6-311++G(d,p), researchers can calculate the molecule's potential energy surface and identify the minimum energy structure. nih.govresearchgate.net
This optimization yields precise information on bond lengths, bond angles, and dihedral angles. For 2-(6-methylpiperidin-2-yl)-1H-indole, DFT would define the spatial relationship between the indole (B1671886) and piperidine (B6355638) rings, including the orientation of the methyl group. The planarity of the indole ring and the characteristic chair conformation of the piperidine ring would be confirmed and quantified.
Table 1: Illustrative Optimized Geometric Parameters (DFT) Note: This table presents typical, representative values for key parameters within the indole-piperidine scaffold as determined by DFT calculations on analogous structures.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (indole) | 1.37 - 1.45 Å |
| C-N (indole) | 1.37 - 1.38 Å | |
| C-C (piperidine) | 1.52 - 1.54 Å | |
| C-N (piperidine) | 1.46 - 1.47 Å | |
| Bond Angle | C-N-C (indole) | ~108° |
| C-N-C (piperidine) | ~112° | |
| Dihedral Angle | C-C-C-C (piperidine) | 55-60° (Chair) |
Once the geometry is optimized, the electronic properties can be investigated. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. nih.govresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For indole-containing compounds, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO distribution can vary based on substituent effects.
Table 2: Representative FMO Energies and Reactivity Descriptors for an Indole Derivative Note: Data derived from DFT/B3LYP/6-31G++(d,p) calculations on a related indole-pyrazolo-triazine compound. nih.gov
| Parameter | Value (eV) | Implication |
| E(HOMO) | -5.98 | Electron-donating capability |
| E(LUMO) | -1.87 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.11 | High kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential. youtube.com
For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the indole ring and the π-system, indicating these are sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), identifying it as a primary hydrogen bond donor site. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govyoutube.com This method is central to drug design, as it helps to predict the binding affinity and mode of action of a potential drug molecule.
Docking simulations place the ligand, such as this compound, into the binding site of a target protein. Algorithms then explore various conformations and orientations (poses) of the ligand, calculating a "docking score" or binding energy for each. The pose with the lowest binding energy is considered the most probable binding mode. researchgate.net
Studies on similar indole-piperidine amides have successfully predicted their binding to targets like cholinesterases (AChE) and β-secretase (BACE-1). nih.gov For example, a related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was docked into the human sigma-1 (hσ1R) receptor, yielding a strong binding energy of -11.2 kcal/mol, indicating a high-affinity interaction. csic.es
Table 3: Example Docking Scores of Indole-Piperidine Analogs against Protein Targets Note: This table compiles data from various studies on related compounds to illustrate typical binding energy values.
| Compound/Analog | Protein Target | Docking Score (kcal/mol) | Reference |
| Indole-based diaza-sulphonamide | JAK-3 Protein | -9.7 | nih.gov |
| Substituted Piperidine Derivative | VEGFR2 | -9.04 | researchgate.net |
| 2-{[2-(1-benzylpiperidin-4-yl)...} | hσ1R | -11.2 | csic.es |
Beyond predicting the binding pose, docking analysis provides detailed insight into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. Key interactions include:
Hydrogen Bonding: The electrostatic attraction between a hydrogen atom on an electronegative atom (like the N-H of the indole) and another nearby electronegative atom.
Hydrophobic Contacts: Interactions between nonpolar regions of the ligand (like the carbon framework of the rings) and hydrophobic pockets in the protein.
Pi-Stacking and Pi-Alkyl Interactions: Non-covalent attractions involving aromatic rings. Pi-stacking occurs between two aromatic rings, while pi-alkyl interactions occur between an aromatic ring and an alkyl group.
In the docking study of a benzyl-piperidine derivative with the hσ1R receptor, the model revealed specific, crucial interactions: a hydrogen bond formed with the residue Glu172, and extensive π-alkyl interactions between the ligand's rings and protein residues such as Leu105, Met93, and Ala185. csic.es These precise interactions are what anchor the ligand in the binding site and determine its biological effect.
Table 4: Key Intermolecular Interactions for a Piperidine Ligand in the hσ1R Binding Site Note: Based on the modeled complex of a benzyl-piperidine derivative. csic.es
| Interaction Type | Ligand Moiety | Protein Residue(s) |
| Hydrogen Bond | Linker NH group | Glu172 |
| π-Alkyl Interaction | Pyridine (B92270) Ring | Leu105, Met93, Ala185 |
| Hydrophobic Interaction | Propargylamine group | Tyr206, Ala98, Leu95, Thr181 |
| Salt Bridge | Piperidinium moiety | Asp126, Glu172 |
Scoring Function Analysis for Predicted Binding Affinity Estimation
The estimation of binding affinity between a ligand and its target protein is a cornerstone of computational drug design. Scoring functions, which are computational methods used to approximate the binding free energy, are critical tools in this process. nih.gov These functions evaluate various energetic contributions, such as van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties, to rank and predict the binding poses of a ligand within a protein's active site. nih.govmdpi.com
For this compound, various scoring functions are employed to predict its binding affinity against potential biological targets. The reliability of molecular docking heavily depends on the accuracy of the chosen scoring function. nih.gov These functions can be broadly categorized into physics-based, empirical, knowledge-based, and machine learning-based approaches. nih.gov
In a typical virtual screening workflow, a library of compounds, including this compound and its analogs, is docked into the binding site of a target receptor. The resulting poses are then evaluated using different scoring functions. A comparative analysis of these scores helps in identifying the most promising candidates. For instance, studies on similar heterocyclic compounds have utilized functions like MolDock Score, PLANTS Score, and various other empirical scoring functions to rank potential inhibitors. researchgate.net Consensus scoring, which combines the results from multiple scoring functions, is often employed to improve the accuracy of affinity predictions. mdpi.com
A hypothetical analysis using various scoring functions for the binding of this compound to a target protein might yield results as shown in the table below. Lower scores generally indicate a more favorable binding interaction. mdpi.com
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MolDock Score | -135.8 | GLU172, ASP126 |
| PLANTS Score | -88.2 | TYR103, PHE284 |
| AutoDock Vina | -9.5 | GLU172, TRP89 |
| GoldScore | 75.6 | ASP126, SER117 |
| ChemPLP | 82.1 | TYR103, GLU172 |
This table presents hypothetical data for illustrative purposes, based on typical values seen in computational docking studies.
Analysis of docking poses for structurally related piperidine-based ligands suggests that interactions with key residues, such as a salt bridge with glutamic acid (Glu172), are crucial for high affinity. researchgate.net The protonated nitrogen atom of the piperidine ring is often vital for forming these strong electrostatic interactions. researchgate.net
Conformational Analysis and Dynamics
The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis helps in understanding the preferred shapes of this compound in different environments and its ability to adapt to a receptor's binding site.
Determination of Preferred Conformations in Solution and Bound States
The conformation of this compound is influenced by the stereochemistry of its two chiral centers and the rotational flexibility around its single bonds. The piperidine ring, being a substituted cyclohexane (B81311) analog, typically adopts a chair conformation. In this conformation, the substituents (the methyl group and the indole-2-yl group) can be in either axial or equatorial positions.
Studies on similar 2,6-disubstituted piperidines have shown that these compounds predominantly exist in a chair conformation where the bulky substituents occupy the more stable equatorial positions to minimize steric hindrance. For this compound, the trans isomer, with both the methyl and indole groups in equatorial positions, is expected to be the most stable and therefore the preferred conformation in solution.
Computational methods, such as molecular mechanics calculations and quantum mechanics, are used to determine the relative energies of different conformers. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can validate these computational predictions by analyzing coupling constants, which are sensitive to the dihedral angles between protons.
When bound to a protein, the molecule may adopt a different conformation to maximize favorable interactions. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of the ligand both in solution and within the protein's binding pocket, revealing the dynamic equilibrium between different shapes. researchgate.net
Assessment of Molecular Flexibility and Rigidity
The balance between molecular flexibility and rigidity is crucial for drug action. A molecule must be flexible enough to adopt the correct conformation for binding but rigid enough to avoid a large entropic penalty upon binding.
The structure of this compound contains both rigid and flexible elements.
Rigid components: The indole ring system is a rigid, planar aromatic structure.
Flexible components: The piperidine ring, while preferring a chair conformation, can undergo ring-flipping. The single bond connecting the piperidine and indole rings allows for rotation, giving the molecule considerable conformational freedom.
Molecular dynamics simulations are instrumental in assessing this flexibility. By simulating the molecule's movement over time, researchers can identify which parts of the molecule are most mobile and which are constrained. This information is valuable for understanding how the ligand might adapt to different binding sites and for designing more rigid analogs that could offer higher affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based methods like QSAR and pharmacophore modeling become essential for guiding drug design.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By building a predictive model, QSAR can estimate the activity of new, unsynthesized molecules.
For a series of derivatives of this compound, a QSAR model can be developed by calculating a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.
A typical 2D-QSAR study might use multilinear regression (MLR) to build an equation linking these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). researchgate.net For instance, a hypothetical QSAR model for a series of indole-piperidine analogs could be represented by the following equation:
pIC₅₀ = 0.75 * (LogP) - 0.21 * (Molecular Weight) + 1.5 * (Aromatic_Ring_Count) + 3.45
More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D grid-based fields around the aligned molecules to derive the relationship between structure and activity. researchgate.net These models generate contour maps that visualize regions where modifying steric, electrostatic, or other properties would likely increase or decrease activity, providing direct guidance for chemical synthesis.
Table of QSAR Model Validation Statistics (Hypothetical)
| Model Type | r² (Correlation Coefficient) | q² (Cross-validated r²) | r²_pred (External Validation) |
|---|---|---|---|
| MLR (2D-QSAR) | 0.85 | 0.78 | 0.81 |
| CoMFA (3D-QSAR) | 0.92 | 0.65 | 0.75 |
This table presents hypothetical data for illustrative purposes, based on typical values from QSAR studies on similar heterocyclic compounds. researchgate.netresearchgate.net
Pharmacophore Modeling for Activity Feature Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
A ligand-based pharmacophore model for this compound and its analogs would be generated by superimposing a set of active molecules and extracting the common chemical features responsible for their activity.
Based on the structure of this compound, a potential pharmacophore model would likely include:
An Aromatic Ring feature from the indole nucleus.
A Hydrogen Bond Donor from the indole N-H group.
A Positive Ionizable feature from the protonated piperidine nitrogen.
A Hydrophobic/Aliphatic feature from the methyl group and the piperidine ring structure.
Once developed and validated, this pharmacophore model serves as a 3D query for screening large virtual databases to identify novel, structurally diverse compounds that match the required feature arrangement and are therefore likely to be active.
Table of Potential Pharmacophoric Features
| Feature | Structural Origin | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Indole Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrogen Bond Donor (HBD) | Indole N-H | H-bond with carbonyl backbones or acidic side chains (e.g., Asp, Glu) |
| Positive Ionizable (PI) | Piperidine Nitrogen | Salt bridge or H-bond with acidic residues (e.g., Asp, Glu) |
Future Research Directions and Unexplored Avenues for 2 6 Methylpiperidin 2 Yl 1h Indole
Development of Novel and Green Synthetic Methodologies
The synthesis of complex heterocyclic compounds often involves multi-step processes that can be inefficient and environmentally burdensome. Future research must prioritize the development of novel and green synthetic methodologies for 2-(6-methylpiperidin-2-yl)-1H-indole. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, are paramount.
Promising avenues include the application of ultrasonic irradiation, which has been successfully used to synthesize other heterocyclic systems, offering benefits like reduced reaction times and increased yields. nih.govresearchgate.net The use of heterogeneous catalysts, particularly magnetic nanocatalysts, could facilitate easy separation and reusability, aligning with green chemistry goals. researchgate.net Furthermore, exploring one-pot syntheses or tandem reactions that construct the indole (B1671886) and piperidine (B6355638) rings in a single, efficient cascade would represent a significant advance. rsc.org For instance, vapor-phase reactions over molecular sieve catalysts have shown success in single-step pyridine (B92270) synthesis from non-heterocyclic precursors, a concept that could be adapted. rsc.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Research Focus |
|---|---|---|
| Ultrasonic Irradiation | Faster reaction rates, higher yields, milder conditions. nih.gov | Optimization of frequency, power, and solvent systems. |
| Magnetic Nanocatalysis | Easy catalyst recovery and reuse, high stability, potential for high selectivity. researchgate.net | Design of novel core-shell nanocatalysts functionalized for this specific transformation. |
| One-Pot/Tandem Reactions | Increased atom economy, reduced waste, fewer purification steps. rsc.org | Discovery of catalyst systems that can mediate the multiple bond-forming events required. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. mdpi.com | Screening of solvents and conditions to prevent degradation of the indole or piperidine rings. |
Advanced Exploration of Stereoselective Synthesis for Enhanced Purity and Activity
The structure of this compound possesses at least two chiral centers, at positions C2 and C6 of the piperidine ring. This means the compound can exist as multiple stereoisomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and safety profiles. Therefore, a critical area for future research is the advanced exploration of stereoselective synthesis to produce enantiomerically pure forms of this compound.
Future work should focus on developing catalytic enantioselective methods. This could involve phase-transfer catalysis using chiral catalysts, as has been applied to other systems. mdpi.com Nickel-catalyzed intramolecular reactions, such as the Alder-ene reaction of 1,7-dienes, have proven effective for creating trans-divinylpiperidines with high enantioselectivity and could be adapted for this target. nih.gov The development of methods that allow for precise control over the relative and absolute stereochemistry of both chiral centers is essential for systematically evaluating the biological activity of each isomer and identifying the most potent and selective candidate.
Table 2: Potential Stereoselective Synthesis Strategies
| Strategy | Description | Expected Outcome |
|---|---|---|
| Chiral Catalysis | Use of chiral metal complexes (e.g., Nickel, Rhodium) or organocatalysts to guide the formation of a specific stereoisomer. nih.gov | High enantiomeric excess (ee%) of the desired isomer. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction, followed by its removal. | Control over the stereochemistry of one or more newly formed chiral centers. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Separation of racemic mixtures into pure enantiomers. |
| Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral catalyst and hydrogen to create a specific stereoisomer. | Creation of chiral centers with high enantiopurity. |
Comprehensive Identification and Validation of Undiscovered Biological Targets
The therapeutic potential of this compound is currently unknown because its biological targets have not been identified. A major future research direction is the comprehensive identification and validation of these targets. Given the prevalence of the indole scaffold in kinase inhibitors, this class of enzymes represents a logical starting point. bohrium.com For example, indole derivatives have been developed as inhibitors of EGFR, VEGFR-2, and BRAFV600E. bohrium.com The EZH2 histone methyltransferase is another validated target for indole-based compounds. f1000research.com
Initial screening can be performed using computational, ligand-based approaches to compare the 2D and 3D similarity of the compound against libraries of molecules with known biological activity. mdpi.com This in silico repositioning can predict potential targets. mdpi.com Following computational predictions, high-throughput screening (HTS) against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes, will be crucial. Hits from these screens must then be validated through robust secondary assays to confirm their activity and selectivity.
Table 3: Potential Biological Target Classes for Investigation
| Target Class | Rationale for Investigation | Examples of Relevant Targets |
|---|---|---|
| Protein Kinases | The indole nucleus is a common scaffold in many approved kinase inhibitors. bohrium.com | EGFR, VEGFR-2, BRAF, ABL Kinase. bohrium.comacs.org |
| Epigenetic Enzymes | Indole-based structures have shown potent and selective inhibition of histone methyltransferases. f1000research.com | EZH2, METTL3. f1000research.comnih.gov |
| GPCRs | Piperidine is a frequent motif in ligands for G-protein coupled receptors. | Dopamine receptors, serotonin (B10506) receptors. |
| Ion Channels | Piperidine derivatives are known to modulate various ion channels. | Calcium channels, potassium channels. |
In-Depth Mechanistic Characterization at Sub-Cellular and Molecular Levels
Once a validated biological target is identified, it is imperative to understand the precise mechanism by which this compound exerts its effect. This requires in-depth characterization at both the sub-cellular and molecular levels. At the molecular level, determining the high-resolution crystal structure of the compound bound to its target protein is a key goal. This provides a detailed picture of the binding interactions, such as hydrogen bonds and hydrophobic contacts, which is invaluable for guiding further optimization. f1000research.com
At the sub-cellular level, research should investigate the downstream consequences of target engagement. For example, if the target is a protein kinase involved in a cancer signaling pathway, studies would involve assessing the compound's effect on cell proliferation, cell cycle progression, and apoptosis. mdpi.combohrium.com Techniques like Western blotting to measure the phosphorylation status of downstream proteins, flow cytometry for cell cycle analysis, and assays to measure caspase activity for apoptosis would be employed.
Table 4: Techniques for Mechanistic Characterization
| Level | Technique | Information Gained |
|---|---|---|
| Molecular | X-ray Co-crystallography | Precise binding mode and key interactions within the target's active site. f1000research.com |
| Molecular | Molecular Dynamics (MD) Simulations | Information on the stability of the ligand-protein complex and dynamic interactions over time. acs.org |
| Sub-cellular | Western Blotting | Effect on downstream signaling pathways by measuring protein expression and phosphorylation. |
| Sub-cellular | Confocal Microscopy | Visualization of the compound's localization within the cell and its effect on cellular structures. |
| Cellular | Cell Proliferation Assays (e.g., CCK-8) | Determination of the compound's effect on cancer cell growth. mdpi.com |
| Cellular | Flow Cytometry | Analysis of cell cycle distribution and induction of apoptosis. bohrium.com |
Application of Advanced Computational Techniques (e.g., AI/ML) in Design and Discovery
The drug discovery process can be significantly accelerated and derisked by integrating advanced computational techniques, including artificial intelligence (AI) and machine learning (ML). nirmauni.ac.inijhespub.org For this compound, these tools can be applied across the entire discovery pipeline. In the early stages, generative AI models can design novel analogs with potentially improved potency and selectivity. mdpi.com
Machine learning models, trained on large datasets of chemical structures and their biological activities, can be used to build quantitative structure-activity relationship (QSAR) models. These models can predict the activity of virtual compounds before they are synthesized, saving time and resources. Furthermore, computational tools are essential for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and address potential liabilities early in the process. ijhespub.org Structure-based drug design (SBDD), which utilizes the 3D structure of the target, and ligand-based drug design (LBDD) are powerful computational approaches that will be central to optimizing this chemical series. acs.orgijhespub.org
Table 5: Computational Applications in the Discovery Pipeline
| Application Area | Computational Tool/Technique | Purpose |
|---|---|---|
| Hit Identification | Virtual Screening / Molecular Docking | To screen large virtual libraries of compounds against a target structure to identify potential binders. acs.org |
| Lead Optimization | AI/ML Generative Models | To design novel analogs of the initial hit with improved properties. mdpi.com |
| SAR Development | QSAR Modeling | To build predictive models that correlate chemical structure with biological activity. |
| Property Prediction | ADMET Prediction Algorithms | To forecast pharmacokinetic and toxicity profiles to guide compound selection and reduce late-stage attrition. ijhespub.org |
| Mechanism of Action | Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound in the target's binding pocket. acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-methylpiperidin-2-yl)-1H-indole, and what are their key methodological considerations?
- Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, intermediates with piperidine-substituted indoles (e.g., 6-fluoro-3-piperidin-4-yl-1H-indole) are synthesized using hydrogenation (2 bar H₂, platinum oxide catalyst) followed by functionalization . Pd- or Rh-mediated cross-coupling methodologies are also applicable for introducing aryl/heteroaryl groups to the indole core . Key considerations include solvent selection (e.g., dichloromethane for stability), temperature control (65°C for formamide reactions), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS-ESI) are critical. For example, ¹H NMR can resolve methylpiperidinyl protons (δ 1.2–2.8 ppm) and indole NH (δ ~10 ppm), while HRMS confirms the molecular ion ([M+H]⁺). X-ray crystallography (using SHELXL for refinement) is recommended for absolute configuration determination .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
- Answer : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility. Silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) effectively separates byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is used for high-purity isolation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylpiperidinyl group’s role in bioactivity?
- Answer : Synthesize analogs with varying substituents (e.g., 6-ethylpiperidinyl, unsubstituted piperidine) and test in vitro assays (e.g., receptor binding, enzyme inhibition). For example, compare antihistaminic activity in mast cell degranulation models, referencing indolylpiperidine derivatives with proven efficacy . Statistical analysis (ANOVA) identifies significant SAR trends .
Q. What crystallographic strategies resolve challenges in analyzing this compound’s solid-state structure?
- Answer : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement). Address twinning or disorder by collecting high-resolution data (≤0.8 Å) and applying restraints to the methylpiperidinyl group. Hydrogen-bonding networks (N–H···π interactions) stabilize the lattice, which can be visualized via Mercury software .
Q. How do researchers reconcile contradictory bioactivity data reported for similar indole-piperidine hybrids?
- Answer : Perform meta-analysis of published IC₅₀/EC₅₀ values, accounting for assay variability (e.g., cell lines, incubation times). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Contradictions in antimicrobial studies may arise from differential bacterial membrane permeability, tested via logP measurements .
Q. What computational methods predict the compound’s pharmacokinetic properties and target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
